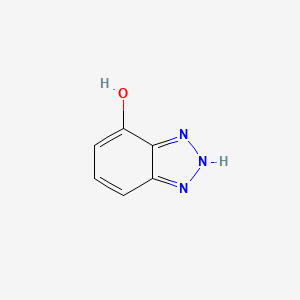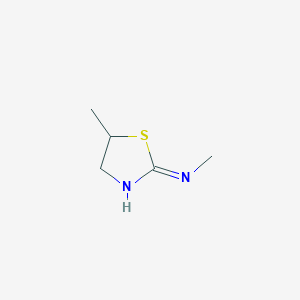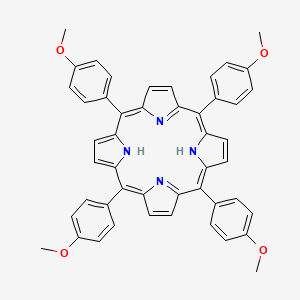
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is an achiral porphyrin derivative . It forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . It acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine involves several steps. A new porphyrin, 5,10,15,20-tetrakis {4- [ ((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis
The molecular formula of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is C48H38N4O4 . The average mass is 732.824 Da and the monoisotopic mass is 732.273682 Da .Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine include a dye content of 95% . The λmax is 424 nm and 653 nm (2nd) .Scientific Research Applications
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: A Comprehensive Analysis of Scientific Research Applications
Photodynamic Therapy (PDT): This compound has been studied for its potential in photodynamic therapy, particularly for its photodynamic effect on cancer cell lines such as Hep-2. The incorporation of the compound into cells and subsequent irradiation can lead to cell mortality, offering a promising approach to cancer treatment .
Antimicrobial Applications: Researchers have synthesized derivatives of this compound to explore its effectiveness in antibacterial photodynamic therapy. It has shown potential as an alternative treatment for infections caused by bacteria like P. aeruginosa and S. aureus .
Chemical Synthesis: The compound has been used in chemical synthesis processes, such as the preparation of cobalt complexes which have potential applications in various fields including catalysis and materials science .
Biomedical Applications: Modified versions of this compound have been grafted onto surfaces for potential use in biomedical and environmental applications. This includes the modification of molecules for grafting onto interfaces like montmorillonite (MMT) treated with (3-aminopropyl)triethoxysilane (APTES) .
Material Science: The compound’s derivatives are being explored for their use in material science, particularly in the development of dyes and pigments with specific properties that could be beneficial for various industrial applications .
Analytical Chemistry: In analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments due to its well-defined chemical properties and structure .
Mechanism of Action
Future Directions
The future directions of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine could involve its use in the study of the binding and activation of nitric oxide . It may also be used to prepare porphyrin-based matrices for the detection of water-soluble vitamins by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
properties
IUPAC Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJZHHAECOAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine | |
CAS RN |
22112-78-3 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22112-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




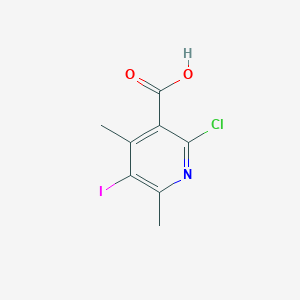
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
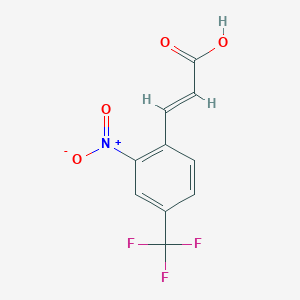
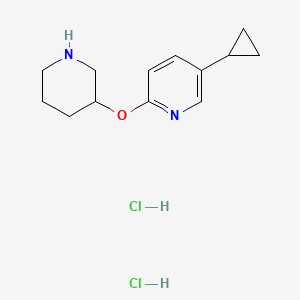
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)

![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)
